![molecular formula C22H26ClN7O2 B2454478 8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 938916-78-0](/img/structure/B2454478.png)

8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

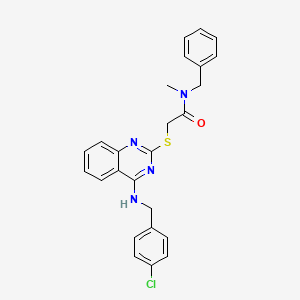

Description

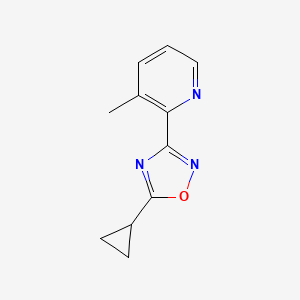

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and an imidazole ring. Piperazine rings are found in many pharmaceuticals and have a wide range of biological activities . Imidazole rings are also common in natural and synthetic biologically active substances .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the piperazine and imidazole rings. These rings can participate in a variety of reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions .Scientific Research Applications

Pharmacological Evaluation and Potential Anxiolytic/Antidepressant Activity

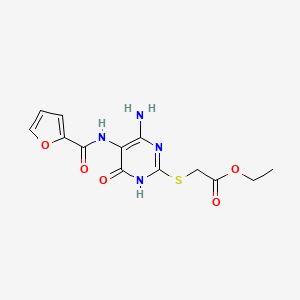

Research on derivatives closely related to 8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has shown promising pharmacological properties. Studies have synthesized a series of N-8-arylpiperazinylpropyl derivatives and amide derivatives, evaluating them for their potency as 5-HT(1A) receptor ligands. Preliminary preclinical studies indicated that certain derivatives exert anxiolytic-like and antidepressant-like activity, suggesting their potential for developing new therapeutic agents targeting anxiety and depression disorders (Zagórska et al., 2009).

Structural and Molecular Characterization

Further research has been conducted to understand the molecular and structural characteristics of related compounds, aiming to explore their potential biomedical applications. For example, structural analysis of 8-benzylamino derivatives provided insights into their geometric configuration and hydrogen bonding, which are crucial for their biological activity (Karczmarzyk et al., 1995).

Antimicrobial and Antiviral Activities

The chemical scaffold of 8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione also holds potential for antimicrobial and antiviral applications. Derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, with some compounds showing excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014).

Mechanism of Action

Target of Action

It is suggested that the compound has a desirable fitting pattern in the lmptr1 pocket , which could be a potential target. The role of this target in the biological system would need further investigation.

Mode of Action

It is suggested that the compound interacts with its target in a way that results in a lower binding free energy . This could imply a strong interaction between the compound and its target, potentially leading to changes in the target’s function.

Biochemical Pathways

Given the potential interaction with the lmptr1 pocket , it is possible that the compound could affect pathways related to this target. The downstream effects of these pathway alterations would need further investigation.

Pharmacokinetics

The compound is metabolized by human cytochrome P450 (P450) isozymes . It is a potent competitive inhibitor of CYP2C8, 2C9, and 2D6, a mixed competitive and noncompetitive inhibitor of CYP2C19, and a moderate inhibitor of CYP1A2 and 3A4 . These interactions suggest a high possibility for human drug-drug interaction

Result of Action

Given the potential interaction with the lmptr1 pocket and the compound’s influence on various P450 isozymes , it is likely that the compound could have significant effects at the molecular and cellular levels.

Action Environment

Such factors could potentially include the presence of other drugs (due to the potential for drug-drug interactions ), the specific cellular environment of the target, and the overall physiological state of the organism.

Properties

IUPAC Name |

6-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2/c1-14-4-5-16(23)12-17(14)28-9-6-27(7-10-28)8-11-29-15(2)13-30-18-19(24-21(29)30)26(3)22(32)25-20(18)31/h4-5,12-13H,6-11H2,1-3H3,(H,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRHNAXYVLZHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCN3C(=CN4C3=NC5=C4C(=O)NC(=O)N5C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)

![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)

![N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2454414.png)

![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)